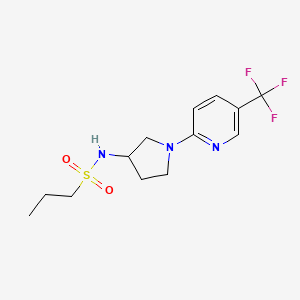
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of cancer and autoimmune diseases. In
Mécanisme D'action
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells and the production of inflammatory cytokines in autoimmune diseases. Specifically, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide inhibits the activity of BTK, ITK, and JAK3, which are all important kinases in these processes.
Biochemical and Physiological Effects:
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to inhibit the growth and survival of cancer cells and reduce the production of inflammatory cytokines in autoimmune diseases. In addition, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is its specificity for BTK, ITK, and JAK3, which makes it a potentially useful tool for studying the role of these kinases in cancer and autoimmune diseases. However, one limitation of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide. One area of research could be to investigate the safety and efficacy of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide in clinical trials for the treatment of cancer and autoimmune diseases. Another area of research could be to explore the potential use of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, future research could also focus on identifying biomarkers that could predict response to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide in patients with cancer or autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide involves several steps, including the reaction of 2,3-dihydro-5-(trifluoromethyl)pyridin-2-amine with 3-bromo-1-propanesulfonic acid, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxylic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is being studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, ITK, and JAK3. In addition, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to reduce the production of inflammatory cytokines in autoimmune diseases.
Propriétés
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c1-2-7-22(20,21)18-11-5-6-19(9-11)12-4-3-10(8-17-12)13(14,15)16/h3-4,8,11,18H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRSWXHXFTRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)
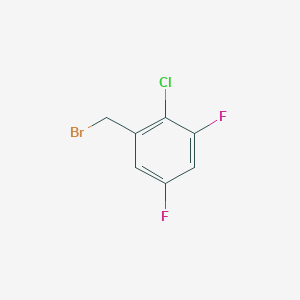

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
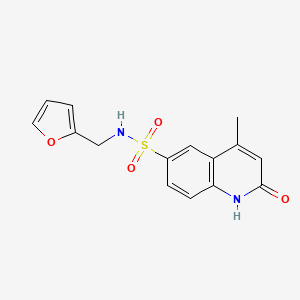
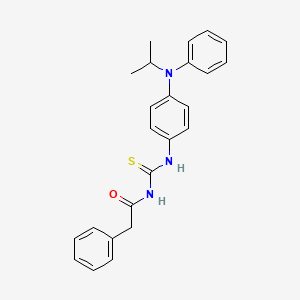
![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)
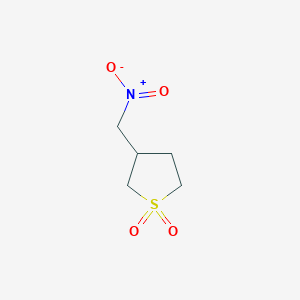

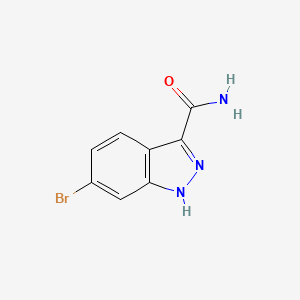
![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)